molecular formula C25H20N4O3 B4688291 N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}nicotinamide

N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}nicotinamide

Cat. No. B4688291
M. Wt: 424.5 g/mol
InChI Key: PXOFEGWSADHILD-LQKURTRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}nicotinamide, commonly referred to as HNE, is a synthetic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications. HNE is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and has been shown to exhibit various biochemical and physiological effects.

Scientific Research Applications

HNE has been shown to exhibit various scientific research applications, including its use as a fluorescent probe for protein detection, a photosensitizer for photodynamic therapy, and a potential drug candidate for cancer treatment. HNE has also been studied for its antimicrobial and antioxidant properties.

Mechanism of Action

The mechanism of action of HNE is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. HNE has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
HNE has been shown to exhibit various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce oxidative stress. HNE has also been shown to have anti-inflammatory properties and to improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using HNE in lab experiments is its unique chemical structure, which allows for the study of various biological processes and pathways. However, one of the limitations of using HNE is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of HNE, including the development of new synthesis methods to improve the yield and purity of the compound, the study of its potential as a drug candidate for cancer treatment, and the investigation of its role in various biological processes and pathways. Additionally, the use of HNE as a fluorescent probe for protein detection and as a photosensitizer for photodynamic therapy may have potential applications in the field of biomedicine.
Conclusion:
In conclusion, HNE is a synthetic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications. The synthesis method of HNE has been extensively studied and optimized, and it has been shown to exhibit various scientific research applications, including its use as a fluorescent probe for protein detection and a potential drug candidate for cancer treatment. The mechanism of action of HNE is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. HNE has been shown to exhibit various biochemical and physiological effects, and there are several future directions for its study.

properties

IUPAC Name

N-[3-[(E)-N-[(2-hydroxynaphthalene-1-carbonyl)amino]-C-methylcarbonimidoyl]phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3/c1-16(18-7-4-9-20(14-18)27-24(31)19-8-5-13-26-15-19)28-29-25(32)23-21-10-3-2-6-17(21)11-12-22(23)30/h2-15,30H,1H3,(H,27,31)(H,29,32)/b28-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOFEGWSADHILD-LQKURTRISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=C(C=CC2=CC=CC=C21)O)C3=CC(=CC=C3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=C(C=CC2=CC=CC=C21)O)/C3=CC(=CC=C3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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